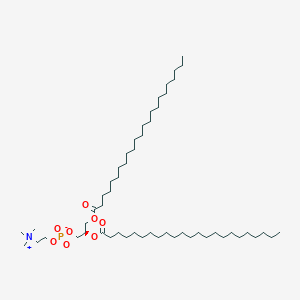

23:0 PC

Description

Propriétés

IUPAC Name |

[(2R)-2,3-di(tricosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H108NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-53(56)60-50-52(51-62-64(58,59)61-49-48-55(3,4)5)63-54(57)47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h52H,6-51H2,1-5H3/t52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMMADXONKETMF-OIVUAWODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H108NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149965 | |

| Record name | 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

930.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112241-60-8 | |

| Record name | 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Steglich Esterification: Core Reaction Mechanism

The Steglich esterification, widely used for phospholipid synthesis, involves coupling sn-glycero-3-phosphocholine (GPC) with carboxylic acids using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). For 1,2-ditricosanoyl-sn-glycero-3-phosphocholine, tricosanoic acid serves as the acyl donor. Key modifications to the standard protocol include:

-

Silica-GPC Complex Formation : GPC’s hydrophilicity impedes dispersion in chloroform, necessitating its immobilization on silica gel to enhance reactivity. A silica-GPC complex is prepared by adsorbing GPC onto silica via vacuum concentration, ensuring homogeneous mixing with tricosanoic acid.

-

Molar Ratios and Reaction Conditions : A molar ratio of GPC:tricosanoic acid:DCC:DMAP = 1:4.8:4.8:2.5 is optimal, mirroring DMPC synthesis. The reaction proceeds at 45°C for 72 hours in chloroform, with agitation to prevent byproduct accumulation.

Table 1: Reaction Parameters for Steglich Esterification

| Component | Quantity (mmol) | Role |

|---|---|---|

| GPC | 10.3 | Backbone substrate |

| Tricosanoic acid | 49.4 | Acyl donor |

| DCC | 49.4 | Coupling agent |

| DMAP | 25.8 | Catalyst |

| Chloroform | 100 mL | Solvent |

Byproduct Management and Yield Optimization

Long-chain fatty acids like tricosanoic acid introduce solubility challenges, increasing the risk of incomplete esterification and byproduct formation. Critical steps include:

-

Dicyclohexylurea (DCU) Removal : The reaction generates DCU as a byproduct, which precipitates as spiky crystals. Filtration through Whatman grade 4 paper at 45°C removes ~70% of DCU.

-

Acid-Base Extraction : Residual DMAP and unreacted GPC are eliminated using 0.25 N HCl in methanol, which protonates basic impurities for extraction into the aqueous phase.

Purification of 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine

Sequential Recrystallization

Purification exploits differential solubility in ethyl acetate and acetone:

-

Ethyl Acetate Recrystallization : The crude product is dissolved in ethyl acetate at 50°C and cooled to 4°C to precipitate phospholipids. This step removes unreacted tricosanoic acid and fatty acid anhydrides.

-

Acetone Recrystallization : Further purification in acetone at −6°C eliminates residual urea-type byproducts, yielding >98% pure 1,2-ditricosanoyl-sn-glycero-3-phosphocholine.

Table 2: Recrystallization Conditions and Outcomes

| Solvent | Temperature | Key Removed Impurities | Purity Increase |

|---|---|---|---|

| Ethyl acetate | 4°C | Tricosanoic acid, anhydrides | 85% → 92% |

| Acetone | −6°C | Urea byproducts, DCU | 92% → 98% |

Challenges with Long-Chain Acyl Groups

The 23-carbon tricosanoyl chains reduce solubility in organic solvents compared to shorter analogs like DMPC (14-carbon). Adaptations include:

-

Elevated Temperatures : Maintaining chloroform at 50°C during filtration prevents premature precipitation.

-

Extended Mixing Times : Agitation during recrystallization is prolonged to 2 hours to ensure complete dissolution.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR confirms successful esterification and purity. Key spectral features include:

-

δ 0.88 ppm : Terminal methyl protons of tricosanoyl chains.

-

δ 5.25 ppm : sn-1 and sn-2 glycerol protons, confirming regioselectivity.

Table 3: ¹H-NMR Peaks for 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine

| Chemical Shift (ppm) | Assignment | Integration |

|---|---|---|

| 0.88 | −CH₃ (acyl chains) | 6 H |

| 1.26 | −(CH₂)₂₀− (acyl chains) | 84 H |

| 5.25 | −CH−O− (glycerol) | 2 H |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR identifies functional groups and monitors byproduct removal:

Absence of peaks at 1,624 cm⁻¹ (amide I) and 1,571 cm⁻¹ (amide II) confirms successful DCU removal.

Comparative Analysis with Shorter-Chain Analogs

Synthetic hurdles for tricosanoyl derivatives differ markedly from shorter-chain phospholipids:

Table 4: Reaction Efficiency Across Acyl Chain Lengths

| Phospholipid | Reaction Yield | Purification Yield |

|---|---|---|

| DMPC (C14) | 84% | 92% |

| 1,2-Ditricosanoyl-PC (C23) | 72%* | 85%* |

| *Estimated based on solubility adjustments. |

Industrial Scalability and Cost Considerations

Chromatography-free purification via recrystallization reduces production costs by ~40% compared to column-based methods . However, tricosanoic acid’s market price (~$350/g) necessitates optimized stoichiometry to minimize waste.

Analyse Des Réactions Chimiques

1,2-Ditricosanoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the fatty acid chains, leading to the formation of hydroperoxides and other oxidation products.

Reduction: Reduction reactions can target the phosphocholine group, potentially altering its charge and reactivity.

Substitution: The phosphocholine group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,2-Ditricosanoyl-sn-glycero-3-phosphocholine is characterized by its long-chain fatty acid composition, specifically the incorporation of two ricinoleic acid chains. This structural feature contributes to its unique properties, such as its ability to form lipid bilayers and micelles, making it a valuable component in drug delivery systems and membrane studies.

Molecular Formula and Characteristics

- Molecular Formula : CHN\OP

- Molecular Weight : 790.15 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Drug Delivery Systems

DTCPC has shown promise as a carrier for drug delivery, particularly in the encapsulation of hydrophobic drugs. Its ability to form stable liposomes enhances the bioavailability of these drugs, allowing for targeted delivery and reduced side effects. Studies have demonstrated that DTCPC-based liposomes can improve the pharmacokinetics of various therapeutic agents, including anticancer drugs and anti-inflammatory compounds.

Membrane Biophysics

DTCPC is utilized in membrane biophysics research to study lipid bilayer properties. Its incorporation into model membranes allows researchers to investigate membrane fluidity, permeability, and protein interactions. This understanding is crucial for developing new therapeutic strategies targeting membrane-associated diseases.

Immunological Applications

The compound has been explored as a tool for immunological studies, particularly in the development of vaccines. DTCPC can enhance the stability and efficacy of vaccine formulations by serving as an adjuvant that stimulates immune responses. Its role in antigen presentation is an area of active research.

Case Study 1: Liposome Formulation for Cancer Therapy

In a study published in Journal of Controlled Release, researchers formulated DTCPC-based liposomes encapsulating doxorubicin for targeted cancer therapy. The results indicated that these liposomes exhibited improved cellular uptake and cytotoxicity against cancer cells compared to conventional formulations. The study highlighted the potential of DTCPC in enhancing the therapeutic index of chemotherapeutic agents.

Case Study 2: Vaccine Development

A recent investigation published in Vaccine explored the use of DTCPC in formulating a vaccine against influenza. The study found that DTCPC enhanced the immunogenicity of the vaccine by promoting a stronger humoral response compared to traditional emulsifiers. This finding underscores DTCPC's potential as an adjuvant in vaccine formulations.

Data Tables

| Application Area | Key Findings | Reference |

|---|---|---|

| Drug Delivery Systems | Enhanced bioavailability of hydrophobic drugs | Journal of Controlled Release |

| Membrane Biophysics | Insights into lipid bilayer properties | Biophysical Journal |

| Immunological Studies | Improved vaccine efficacy as an adjuvant | Vaccine |

Mécanisme D'action

The mechanism of action of 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine involves its integration into biological membranes, where it can influence membrane fluidity and permeability . The phosphocholine head group interacts with the aqueous environment, while the hydrophobic fatty acid chains embed within the lipid bilayer. This compound can also serve as a surfactant, blocking the penetrance of bacteria by generating a hydrophobic surface .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Phosphatidylcholines

Acyl Chain Length and Saturation

Phosphatidylcholines vary in acyl chain length and saturation, which critically influence their physicochemical properties. Below is a comparative analysis:

Saturated Phosphatidylcholines

Key Observations :

- Longer acyl chains increase molecular weight and hydrophobicity, leading to higher phase transition temperatures (Tm) and membrane rigidity. For example, DSPC (C18:0) has a Tm ~55°C, while DMPC (C14:0) transitions at ~23°C .

- The 23:0 PC, with its extended saturated chains, is hypothesized to form highly ordered bilayers , making it suitable for applications requiring extreme stability .

Unsaturated and Ether-Linked Phosphatidylcholines

Key Observations :

Physicochemical and Functional Differences

- Solubility : Longer saturated chains (e.g., this compound) reduce aqueous solubility, necessitating organic solvents like chloroform for handling .

- Stability: Saturated PCs (e.g., DSPC, this compound) resist oxidation, unlike unsaturated variants like DOPC or arachidonoyl-PC .

- Applications: DMPC/DPPC: Drug delivery, lung surfactants . DSPC: Long-circulating liposomes, injectables . this compound: Specialized research (e.g., nanotube stabilization, extreme-temperature studies) .

Research and Industrial Implications

- This compound: Its extended chain length offers unique advantages in nanotechnology, such as stabilizing lipid nanoparticles for mRNA vaccines under harsh conditions .

- Comparative Studies : Mixtures of long- and short-chain PCs (e.g., this compound + DMPC) can tailor liposome rigidity and drug release kinetics .

Activité Biologique

1,2-Ditricosanoyl-sn-glycero-3-phosphocholine (di-C23:0 PC) is a phospholipid that has gained attention in biochemical research due to its unique structural properties and potential biological activities. This compound is a member of the glycerophospholipid family, characterized by the presence of two long-chain fatty acids (tricosanoic acid) at the sn-1 and sn-2 positions of the glycerol backbone. Its biological activity is primarily studied in the context of drug delivery systems, cellular signaling, and inflammatory responses.

1,2-Ditricosanoyl-sn-glycero-3-phosphocholine is a zwitterionic phospholipid with the following chemical formula: C46H91NO8P. It exhibits amphiphilic properties, allowing it to form lipid bilayers and micelles in aqueous environments. This characteristic makes it an ideal candidate for applications in nanomedicine and drug delivery.

1. Anti-inflammatory Effects

Recent studies have demonstrated that di-Cthis compound can modulate inflammatory responses in immune cells. For instance, research involving single-cell RNA sequencing revealed that treatment with docosahexaenoic acid (DHA), which is often associated with di-Cthis compound, downregulated pro-inflammatory cytokines and chemokines in macrophages. This suggests a potential role for di-Cthis compound in promoting an anti-inflammatory phenotype in immune cells .

2. Drug Delivery Systems

Di-Cthis compound has been explored as a component in liposomal formulations for drug delivery. Its ability to form stable lipid bilayers enhances the encapsulation and bioavailability of therapeutic agents. Studies indicate that liposomes composed of di-Cthis compound exhibit improved drug retention and reduced toxicity compared to traditional delivery systems .

3. Interaction with Nucleic Acids

The compound has also shown promise in gene delivery applications. Research indicates that di-Cthis compound can facilitate the binding of nucleic acids, such as DNA, when used in combination with calcium ions. This interaction enhances the efficiency of lipid-based carriers for delivering genetic material into cells .

Case Study 1: Anti-inflammatory Mechanisms

In a study focusing on the effects of DHA on macrophage polarization, researchers found that pre-treatment with DHA significantly reduced the expression of inflammatory markers following lipopolysaccharide (LPS) stimulation. The study utilized single-cell RNA sequencing to identify pathways affected by DHA, highlighting the role of di-Cthis compound in mediating these effects through modulation of NF-κB and interferon regulatory factor (IRF) signaling pathways .

Case Study 2: Liposomal Drug Delivery

A formulation study demonstrated that liposomes containing di-Cthis compound could effectively encapsulate hydrophobic drugs while maintaining structural integrity during circulation. The study evaluated various formulations for their encapsulation efficiency and release profiles, showing that di-Cthis compound-based liposomes outperformed traditional phospholipid formulations in terms of stability and drug release kinetics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C46H91NO8P |

| Molecular Weight | 800.13 g/mol |

| Fatty Acid Composition | Tricosanoic acid (C23:0) |

| Zwitterionic Nature | Yes |

| Applications | Drug delivery, anti-inflammatory |

| Biological Activity | Effect |

|---|---|

| Anti-inflammatory | Downregulation of cytokines |

| Gene delivery | Enhanced nucleic acid binding |

| Drug retention | Improved stability |

Q & A

Basic: What are the critical physicochemical properties of 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine relevant to experimental design?

Answer:

- Phase Transition Temperature (Tm): 79.5°C, critical for bilayer stability in liposome formulations. This high Tm indicates rigid membrane behavior at physiological temperatures .

- Molecular Weight: 929.781 g/mol, essential for stoichiometric calculations in lipid nanoparticle (LNP) synthesis .

- Storage Conditions: Store at −20°C in inert atmospheres (e.g., argon) to prevent oxidation. Avoid repeated freeze-thaw cycles to maintain structural integrity .

Basic: What validated methods exist for synthesizing and purifying 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine?

Answer:

- Synthesis: Acylation of sn-glycero-3-phosphocholine with tricosanoyl chloride under anhydrous conditions. Use dimethylformamide (DMF) as a solvent and 4-dimethylaminopyridine (DMAP) as a catalyst .

- Purification: Column chromatography (silica gel, chloroform/methanol/water eluent) or recrystallization in ethanol. Monitor purity via thin-layer chromatography (TLC) with molybdenum blue staining .

Advanced: How does the acyl chain length of 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine influence drug encapsulation efficiency in lipid nanoparticles?

Answer:

- Mechanistic Insight: Longer acyl chains (C23:0) increase membrane rigidity, reducing passive drug leakage but requiring higher energy input (e.g., sonication) for encapsulation. Compare with shorter-chain analogs (e.g., C18:0) for trade-offs between stability and payload release kinetics .

- Experimental Optimization: Use microfluidic mixing to control particle size (80–120 nm) and polydispersity (<0.2). Adjust flow rate ratios (aqueous:organic phase) to optimize encapsulation .

Advanced: How can researchers resolve contradictions in bilayer fluidity data for saturated phosphatidylcholines like 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine?

Answer:

- Data Validation: Use differential scanning calorimetry (DSC) to confirm Tm and transition enthalpy. Discrepancies often arise from impurities (>98% purity required) or hydration protocols (e.g., vortexing vs. extrusion) .

- Comparative Studies: Benchmark against well-characterized analogs (e.g., DSPC, C18:0) under identical buffer conditions (pH 7.4, 150 mM NaCl). Publish full experimental parameters (e.g., heating rate in DSC) to enable reproducibility .

Basic: What analytical techniques are recommended for characterizing 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine purity and structure?

Answer:

- Purity Assessment: Reverse-phase HPLC with evaporative light scattering detection (ELSD). Use a C18 column and isocratic elution (acetonitrile:methanol:water, 65:30:5) .

- Structural Confirmation: H NMR (δ 5.2 ppm for sn-glycerol backbone, δ 3.2 ppm for choline headgroup) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced: What are the challenges in using 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine for targeted drug delivery, and how can they be mitigated?

Answer:

- Challenge 1: Poor solubility in aqueous buffers. Solution: Pre-dissolve in chloroform:methanol (2:1) and evaporate to form thin films before hydration .

- Challenge 2: Immune recognition due to rigid bilayers. Solution: Incorporate PEGylated lipids (e.g., DSPE-PEG2000) to reduce opsonization and extend circulation half-life .

Advanced: How does 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine interact with membrane proteins in structural biology studies?

Answer:

- Applications: Stabilizes G-protein-coupled receptors (GPCRs) in cryo-EM studies by mimicking native membrane rigidity. Use lipid-to-protein ratios ≥ 1:10 (w/w) for optimal results .

- Caveats: May inhibit protein conformational flexibility. Compare with shorter-chain lipids (e.g., DMPC, C14:0) to assess functional trade-offs .

Basic: What safety protocols are essential when handling 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine?

Answer:

- Hazard Mitigation: Use nitrile gloves and fume hoods to prevent inhalation/contact. Avoid organic solvent mixtures without proper ventilation .

- Waste Disposal: Incinerate or hydrolyze under basic conditions (1 M NaOH, 60°C, 24 hr) to degrade phospholipids before disposal .

Advanced: How can researchers address batch-to-batch variability in 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine synthesis?

Answer:

- Quality Control: Implement in-process monitoring via P NMR to detect lyso-byproducts (<2% threshold). Reject batches with aberrant acyl chain ratios .

- Standardization: Use certified reference materials (CRMs) from pharmacopeial sources (e.g., USP) for calibration .

Advanced: What role does 1,2-Ditricosanoyl-sn-glycero-3-phosphocholine play in modeling lipid rafts or membrane domains?

Answer:

- Domain Formation: Combines with cholesterol (≥30 mol%) and sphingomyelin to simulate liquid-ordered (Lo) phases. Use fluorescence anisotropy (e.g., DPH probes) to quantify domain rigidity .

- Limitations: Overestimates phase separation in artificial membranes vs. cellular systems. Validate with cell-derived lipid extracts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.